2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-11-6-12(2)18(13(3)7-11)26-17(27)9-28-21-20-19(23-10-24-21)15-8-14(22)4-5-16(15)25-20/h4-8,10,25H,9H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQVZBGNLPXLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrimidoindole core, introduction of the fluorine atom, and attachment of the sulfanyl and trimethylphenylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfanyl and fluorinated compounds.
Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfanyl group may play key roles in binding to these targets and modulating their activity. The compound may also affect various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several acetamide derivatives, particularly those with aryl substitutions and heterocyclic cores. Key analogues include:
Key Observations :
- Fluorine Substitution: The 8-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., TMPCA) .
- Aryl Substitutions : The 2,4,6-trimethylphenyl group increases lipophilicity compared to 2-ethylphenyl (CAS 1112419-48-3) or 3-chloro-4-methylphenyl derivatives, which may influence solubility and tissue distribution .
Physicochemical and Crystallographic Properties
- Crystallography: N-(2,4,6-Trimethylphenyl) acetamides (e.g., TMPA, TMPDMA) exhibit monoclinic crystal systems with distinct lattice constants. The target compound’s fluorine and pyrimidoindole groups may alter packing efficiency and hydrogen-bonding patterns compared to simpler analogues .
Biological Activity
The compound 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule characterized by a unique structural framework that includes a pyrimidoindole core linked to an acetamide functional group through a sulfanyl bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases.
Molecular Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 352.4 g/mol . The presence of the fluorine atom and the sulfanyl group is believed to enhance its pharmacological properties, making it an intriguing candidate for further research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₄OS |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 1115880-37-9 |
| Structure | Structure |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit anticancer , antiviral , and anti-inflammatory properties. The unique structural components suggest possible interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Anticancer Activity
Research has shown that compounds with similar structures can inhibit key protein kinases involved in cancer progression. For instance, studies on related pyrimidoindole derivatives have revealed inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3), which are crucial in regulating cell cycle and apoptosis pathways .
- Inhibitory Potency:
Antiviral Activity
The potential antiviral activity of this compound is also notable. Similar derivatives have demonstrated effectiveness against viral targets by disrupting essential viral processes.
- Activity Against Influenza:
Case Studies
- Study on Kinase Inhibition:
- Antiviral Efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
